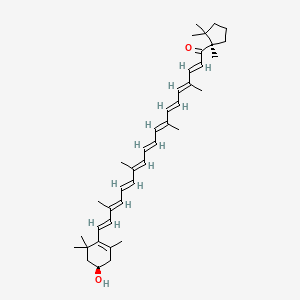
3,5-Dibromosalicilaldehído
Descripción general
Descripción
3,5-Dibromosalicylaldehyde (3,5-DBS) is a brominated aromatic aldehyde that has been studied for its potential applications in the pharmaceutical and chemical industries. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been studied extensively.
Aplicaciones Científicas De Investigación
Síntesis de 4H-Crómenos
El 3,5-Dibromosalicilaldehído reacciona con cianoacetatos de alquilo en presencia de acetato de amonio para producir 4H-crómenos {svg_1}. Los crómenos son una clase de compuestos orgánicos que están ampliamente distribuidos en la naturaleza y exhiben una amplia gama de actividades biológicas.
Síntesis de Bases de Schiff
Puede utilizarse en la síntesis de bases de Schiff {svg_2}. Las bases de Schiff son compuestos que contienen un grupo funcional que consiste en un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo, pero no a hidrógeno. Son ligandos versátiles conocidos por su utilidad sintética en varios campos.
Reactivo para la Síntesis de Ligandos de Bases de Schiff
El this compound puede utilizarse como reactivo para la síntesis de ligandos de bases de Schiff {svg_3}. Se sabe que estos ligandos forman complejos con varios iones metálicos, lo que nos lleva a la siguiente aplicación.
Formación de Complejos Mononucleares con Cobre (II)
Forma complejos mononucleares con cobre (II) cuando se utiliza en la síntesis de ligandos de bases de Schiff {svg_4}. Los complejos de cobre se han estudiado ampliamente debido a sus posibles aplicaciones en catálisis, magnetismo y bioquímica.
Formación de Complejos Mononucleares con Níquel (II)
De manera similar, forma complejos mononucleares con níquel (II) cuando se utiliza en la síntesis de ligandos de bases de Schiff {svg_5}. Los complejos de níquel son conocidos por sus propiedades catalíticas y se utilizan en muchos procesos industriales.
Formación de Complejos Mononucleares con Zinc (II)
También forma complejos mononucleares con zinc (II) cuando se utiliza en la síntesis de ligandos de bases de Schiff {svg_6}. Los complejos de zinc se han utilizado en diversas áreas de la química y la biología debido a su versátil química de coordinación.
Formación de Complejos Mononucleares con Cobalto (II)
Por último, forma complejos mononucleares con cobalto (II) cuando se utiliza en la síntesis de ligandos de bases de Schiff {svg_7}. Los complejos de cobalto son conocidos por su rica química de coordinación y tienen posibles aplicaciones en catálisis y ciencia de materiales.
Mecanismo De Acción
Target of Action
The primary targets of 3,5-Dibromosalicylaldehyde are various metal ions, specifically copper (II), nickel (II), zinc (II), and cobalt (II) . These metal ions play crucial roles in numerous biological processes, including enzymatic reactions, signal transduction, and gene expression.
Mode of Action
3,5-Dibromosalicylaldehyde interacts with its targets by forming Schiff base ligands . The compound’s bromine atoms, being highly reactive due to their electron-withdrawing nature , facilitate the formation of these ligands. The resulting complexes are mononuclear, meaning they contain a single central metal ion .
Biochemical Pathways
The formation of schiff base ligands suggests potential involvement in pathways related to metal ion homeostasis and enzymatic reactions that require these metal ions as cofactors .
Pharmacokinetics
The compound’s solubility in methanol suggests it may have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of 3,5-Dibromosalicylaldehyde’s action are largely dependent on the specific biological context. In general, the formation of Schiff base ligands with metal ions can influence the activities of metal-dependent enzymes and potentially alter cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromosalicylaldehyde. Factors such as pH, temperature, and the presence of other reactive species can affect the compound’s reactivity and its ability to form Schiff base ligands
Propiedades
IUPAC Name |
3,5-dibromo-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOXYGFQMROFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021796 | |
| Record name | 3,5-Dibromosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-59-5 | |
| Record name | 3,5-Dibromosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-2-hydroxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIBROMOSALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A260PBI3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (4-phenylmethoxyphenyl) ester](/img/structure/B1199117.png)
![methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1199120.png)
![7-Methyl-14-morpholin-4-yl-11-thia-3,8,13-triazapentacyclo[10.8.0.02,10.03,7.015,20]icosa-1(12),2(10),13,15(20)-tetraene-4,9-dione](/img/structure/B1199121.png)
![Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1199123.png)
